Home > Products > Screening Compounds P24147 > 3-(1H-Imidazol-4-ylmethyl)-phenylamine
3-(1H-Imidazol-4-ylmethyl)-phenylamine - 57662-29-0

3-(1H-Imidazol-4-ylmethyl)-phenylamine

Catalog Number: EVT-13938056
CAS Number: 57662-29-0
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-Imidazol-4-ylmethyl)-phenylamine is an organic compound classified within the benzimidazole family, characterized by the presence of a phenylamine group and an imidazole ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing more complex organic molecules.

Source and Classification

The compound is categorized under organic compounds and specifically falls into the subclass of benzimidazoles, which are defined by a fused benzene and imidazole structure. It is recognized for its unique properties derived from both the imidazole and phenylamine moieties, making it a versatile building block in organic synthesis and pharmaceuticals .

Synthesis Analysis

Methods

The synthesis of 3-(1H-Imidazol-4-ylmethyl)-phenylamine typically involves a nucleophilic substitution reaction. The primary method includes:

  • Reactants: The reaction generally employs 4-(chloromethyl)imidazole and aniline as starting materials.
  • Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. Heating the mixture facilitates the formation of the desired product.

Technical Details

In an industrial context, synthesis can be optimized through:

  • Continuous flow reactors, which enhance efficiency and yield.
  • Purification techniques such as recrystallization or chromatography to achieve high purity levels .
Molecular Structure Analysis

Structure

The molecular formula for 3-(1H-Imidazol-4-ylmethyl)-phenylamine is C10H12N4C_{10}H_{12}N_{4}, indicating it contains ten carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. Its structure features:

  • A phenyl group attached to an imidazole ring via a methylene bridge.

Data

Key structural data include:

  • Molecular Weight: Approximately 188.23 g/mol
  • CAS Number: 1258947-79-3
  • Density: Typically ranges around 1.3 g/cm³ .
Chemical Reactions Analysis

Reactions

3-(1H-Imidazol-4-ylmethyl)-phenylamine can undergo several chemical reactions:

  • Oxidation: This compound can be oxidized to form various imidazole derivatives.
  • Reduction: Reduction processes can convert the imidazole ring into its reduced forms.
  • Substitution Reactions: The phenylamine group can participate in electrophilic aromatic substitution, leading to diverse substituted derivatives.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Electrophilic Reagents: Bromine, nitric acid for substitution reactions .
Mechanism of Action

The mechanism of action for 3-(1H-Imidazol-4-ylmethyl)-phenylamine involves its interaction with specific biological targets. The imidazole ring can coordinate with metal ions or interact with enzymes, modulating their activity. This interaction may lead to various biological effects, including antimicrobial activity or enzyme inhibition .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Not extensively documented but typically observed in similar compounds.
  • Boiling Point: Approximately 720 °C at standard atmospheric pressure.

Chemical Properties

Chemical properties relevant to 3-(1H-Imidazol-4-ylmethyl)-phenylamine include:

Applications

3-(1H-Imidazol-4-ylmethyl)-phenylamine has diverse applications across several scientific domains:

  • Organic Synthesis: Acts as a building block for creating more complex organic molecules and heterocycles.
  • Biological Research: Investigated for potential antimicrobial and antifungal properties, contributing to the development of new therapeutic agents.
  • Pharmaceutical Development: Used as a precursor in synthesizing pharmaceutical compounds targeting various diseases.
  • Industrial Uses: Employed in producing specialty chemicals with tailored properties for specific applications .
Introduction to 3-(1H-Imidazol-4-ylmethyl)-phenylamine in Medicinal Chemistry

Historical Context and Discovery in Heterocyclic Drug Development

The discovery of 3-(1H-imidazol-4-ylmethyl)-phenylamine (also known as ABT-866) represents a strategic evolution in imidazole-based medicinal chemistry that began with Heinrich Debus' first synthesis of the imidazole core in 1858 [5]. This compound emerged during intensive pharmaceutical research into bioactive heterocycles in the late 20th century, when medicinal chemists systematically explored substitutions on the imidazole nucleus to optimize drug-target interactions. Its development timeline parallels key milestones in heterocyclic drug discovery:

Table 1: Key Milestones in Imidazole Drug Development

Time PeriodDevelopment PhaseRepresentative Drugs
1858-1940sCore Structure ElucidationImidazole itself (Debus synthesis)
1950s-1980sFirst-Generation TherapeuticsDacarbazine (anticancer), Cimetidine (antiulcer)
1990s-PresentTargeted Hybrid MoleculesABT-866, Tipifarnib, Nilotinib

The structural simplification of complex natural products marked a crucial strategy in its discovery. Researchers recognized that the histamine-like imidazole moiety combined with a phenylamine pharmacophore could yield compounds with improved receptor specificity. This approach followed the successful development of other nitrogen heterocycle-based drugs, where approximately 60% of FDA-approved small molecules contain nitrogen-based heterocycles [8]. By 2002, optimization of this scaffold produced ABT-866, specifically engineered to overcome limitations of earlier alpha-adrenergic agents like midodrine through enhanced subtype selectivity [2].

The compound's emergence coincided with significant advances in heterocyclic synthesis methodologies. Modern techniques like one-pot reactions using iodobenzene and imidazole with CuI catalysis enabled efficient N-arylations critical for generating diverse analogs [5]. These synthetic innovations facilitated rapid exploration of structure-activity relationships (SAR) around the 3-(1H-imidazol-4-ylmethyl)-phenylamine core, accelerating its development as a pharmacological tool compound and drug candidate.

Table 2: FDA-Approved Imidazole-Containing Drugs (2000-2023)

Drug NameYear ApprovedTherapeutic CategoryMolecular Features
Tipifarnib2004AntineoplasticImidazole-containing farnesyltransferase inhibitor
Nilotinib2007Antineoplastic (CML)Imidazole-pyrimidine hybrid
Quizartinib2023FLT3 Inhibitor (AML)Imidazole benzothiazole core [8]
ABT-866InvestigationalAlpha-adrenergic modulator3-(1H-Imidazol-4-ylmethyl)-phenylamine derivative

Structural Significance of Imidazole-Phenylamine Hybrid Scaffolds

The 3-(1H-imidazol-4-ylmethyl)-phenylamine structure exemplifies advanced molecular design through its strategic fusion of two pharmacologically significant rings. The imidazole nucleus contributes essential hydrogen bonding capabilities via both nitrogen atoms (N-1 and N-3), functioning simultaneously as hydrogen bond donor and acceptor – a property critical for binding biomolecular targets [5] [6]. This versatile hydrogen-bonding profile enables the compound to form stable interactions with enzyme active sites and receptor pockets inaccessible to non-heterocyclic structures.

The molecular architecture features three key elements:

  • Electron-rich imidazole ring with calculated dipole moment of 3.61D and amphoteric character (pKaH ≈ 7.1)
  • Flexible methylene linker (-CH₂-) providing conformational adaptability
  • Aromatic aniline system offering hydrophobic contact surfaces and hydrogen bonding via the amine group

This arrangement creates a unique electronic topology where the imidazole's natural charge distribution (-0.290 at N-1, -0.217 at N-3, -0.194 at C-4) facilitates both π-π stacking interactions through the phenyl ring and directional hydrogen bonds [5]. The methylene bridge acts as a conformational modulator, allowing the imidazole and phenyl rings to adopt optimal spatial orientations for target engagement while reducing steric constraints.

The compound exhibits tautomeric behavior characteristic of unsymmetrically substituted imidazoles, existing in equilibrium between 4-H and 5-H tautomers. This dynamic interconversion significantly influences binding to biological targets, as demonstrated by energy calculations showing a 10.15 kJ/mol difference between tautomers in aqueous environments [5]. Such tautomerism provides adaptive recognition properties, enabling the molecule to adjust its electronic profile to complement diverse binding sites.

Table 3: Structural Features and Functional Impacts

Structural ElementPhysicochemical PropertiesBiological Impact
Imidazole ringAmphotericity, tautomerism, dipole moment 3.61DEnables diverse binding modes; facilitates membrane penetration
Methylene linkerFlexible alkyl chain, rotatable bondOptimizes spatial orientation of pharmacophores
Phenylamine systemHydrophobic surface, hydrogen bonding capabilityProvides hydrophobic interactions and directional binding
Hybrid architectureBalanced logP, molecular weight < 300 DaEnhances bioavailability and drug-likeness

The scaffold's supramolecular potential deserves particular emphasis. As observed in imidazole-containing metal complexes, the nitrogen atoms readily coordinate with metal ions or form ternary complexes with biological macromolecules [4] [9]. This property expands its mechanism beyond simple receptor binding to include enzymatic inhibition through coordination chemistry approaches. The structural framework has subsequently served as inspiration for imidazole-centered hybrid molecules in anticancer research, demonstrating the scaffold's versatility beyond its original adrenergic applications [6].

Role in Targeting Alpha-Adrenoceptor Subtypes

3-(1H-Imidazol-4-ylmethyl)-phenylamine (ABT-866) exhibits a remarkable pharmacological profile as a novel α₁-adrenoceptor ligand with differential activity across receptor subtypes. Research demonstrates its unique capability to function as:

  • Potent α₁ₐ-agonist (EC₅₀ = 0.60 μM in rabbit urethra)
  • Selective α₁в-antagonist (pA₂ = 5.4 in rat spleen)
  • α₁ᴅ-antagonist (pA₂ = 6.2 in rat aorta) [2]

This subtype-selective polypharmacology represented a significant advancement over non-selective predecessors like phenylpropanolamine and midodrine. The compound achieves unprecedented tissue selectivity through differential engagement with adrenoceptor subtypes, particularly its enhanced activity at urethral α₁ₐ receptors versus vascular targets. In vivo dog models confirmed superior uroselectivity compared to reference compounds A-61603, ST-1059 (midodrine metabolite), and phenylpropanolamine [2].

The molecular basis for this selectivity resides in the complementary pairing of the imidazole's recognition elements with the phenylamine's positioning module. The protonatable imidazole nitrogen forms a salt bridge with conserved aspartate residues in transmembrane domain 3 of adrenoceptors, while the phenylamine moiety engages in hydrophobic interactions within subtype-specific binding pockets. This dual interaction strategy enables the molecule to exploit subtle differences in adrenoceptor subtype geometries that single-pharmacophore ligands cannot differentiate.

Table 4: Alpha-Adrenoceptor Subtype Selectivity Profile

Adrenoceptor SubtypeAssay SystemActivity ProfilePotency Parameters
α₁ₐ (alpha-1A)Rabbit urethraFull agonistEC₅₀ = 0.60 μM
α₁в (alpha-1B)Rat spleenCompetitive antagonistpA₂ = 5.4
α₁ᴅ (alpha-1D)Rat aortaCompetitive antagonistpA₂ = 6.2

The ethylsulfonamide modification on the phenylamine nitrogen proved essential for optimizing receptor interactions. Structure-activity relationship studies revealed that smaller substituents decreased α₁ₐ affinity, while bulkier groups compromised selectivity against α₁в and α₁ᴅ subtypes. The ethylsulfonamide group achieves the ideal balance through:

  • Hydrogen bonding via sulfonamide oxygen atoms
  • Moderate lipophilicity enhancing membrane penetration
  • Conformational restraint that pre-organizes the molecule for receptor binding

This targeted selectivity has significant therapeutic implications for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia, where avoiding cardiovascular effects mediated by α₁в and α₁ᴅ subtypes is clinically advantageous. The compound's pharmacodynamic innovation inspired subsequent generations of subtype-selective adrenergic ligands that minimize off-target effects while maintaining uroselective efficacy.

The compound's development also highlighted the importance of imidazole positioning in adrenergic pharmacology. Unlike earlier imidazole-containing drugs such as dacarbazine (which targets DNA) or zoledronic acid (targeting farnesyl pyrophosphate synthase) [1], ABT-866 leverages the imidazole's ability to mimic key elements of endogenous catecholamine recognition while avoiding metabolic liabilities associated with catechol groups. This strategic molecular design exemplifies rational approaches to optimizing heterocyclic compounds for specific receptor families.

Properties

CAS Number

57662-29-0

Product Name

3-(1H-Imidazol-4-ylmethyl)-phenylamine

IUPAC Name

3-(1H-imidazol-5-ylmethyl)aniline

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13)

InChI Key

UPHNYQZOJVXYOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=CN=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.